2-(4-iodo-1H-pyrazol-1-yl)Pyridine
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Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)Pyridine is an organic compound that belongs to the class of heterocyclic compounds It consists of a pyridine ring substituted with a 4-iodo-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)Pyridine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . Another method involves the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . These methods provide a straightforward way to synthesize the compound with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)Pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organolithium or organomagnesium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)Pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)Pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand that binds to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . Additionally, the compound may interact with biological targets, such as enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the pyrazole ring makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDWHIVIKWKNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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